Home > Products > Screening Compounds P36769 > (R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride
(R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride - 1049739-31-2

(R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride

Catalog Number: EVT-412905
CAS Number: 1049739-31-2
Molecular Formula: C14H18ClNO2
Molecular Weight: 267.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is substituted with a cinnamyl group and a carboxylic acid functional group. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.

Source

This compound can be synthesized through various organic chemistry techniques and is often studied in the context of medicinal chemistry. Its structure allows for potential applications in pharmaceuticals, particularly in the development of drugs targeting central nervous system disorders.

Classification

(R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride can be classified as:

  • Chemical Class: Pyrrolidine derivatives
  • Functional Groups: Carboxylic acid, amine
  • Chirality: Chiral compound with specific stereochemistry
Synthesis Analysis

Methods

The synthesis of (R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride typically involves several steps:

  1. Formation of the Pyrrolidine Ring: The starting material may include an appropriate amino acid or an aldehyde that can undergo cyclization to form the pyrrolidine structure.
  2. Cinnamyl Substitution: The introduction of the cinnamyl group can be achieved through nucleophilic substitution reactions where the nucleophile is the pyrrolidine nitrogen.
  3. Carboxylic Acid Functionalization: The carboxylic acid group is introduced via oxidation or direct functionalization methods, ensuring that the correct stereochemistry is maintained throughout the synthesis.
  4. Hydrochloride Salt Formation: The final step involves reacting the free base form of the compound with hydrochloric acid to form the hydrochloride salt.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and selectivity for the desired stereoisomer.

Molecular Structure Analysis

Structure

The molecular structure of (R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride can be represented as follows:

  • Molecular Formula: C13H15ClN2O2
  • Molecular Weight: 270.72 g/mol
  • Structural Features:
    • A pyrrolidine ring with a nitrogen atom
    • A cinnamyl side chain (phenylpropene)
    • A carboxylic acid group attached to the pyrrolidine

Data

The three-dimensional conformation of this compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and interactions with biological targets.

Chemical Reactions Analysis

Reactions

(R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride may undergo several chemical reactions:

  1. Esterification: Reaction with alcohols to form esters, which can be useful in drug formulation.
  2. Amidation: Reacting with amines to form amides, potentially enhancing biological activity.
  3. Decarboxylation: Under specific conditions, the carboxylic acid group may be removed, altering the compound's properties.

Technical Details

These reactions require specific catalysts or conditions (e.g., acidic or basic environments) and may involve monitoring through techniques such as HPLC or GC-MS for product identification.

Mechanism of Action

Process

The mechanism of action for (R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride likely involves its interaction with specific receptors in the central nervous system. Its structural similarity to neurotransmitters may facilitate binding to receptors such as:

  • GABA Receptors: Modulating inhibitory neurotransmission.
  • Dopamine Receptors: Potentially influencing mood and behavior.

Data

Studies using radiolabeled compounds or binding assays can elucidate its affinity and efficacy at these targets, providing insights into its pharmacological profile.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in water due to its hydrochloride form; solubility may vary with pH.
  • Melting Point: Specific melting point data should be obtained from empirical studies.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts with strong acids or bases; potential for hydrolysis under extreme conditions.

Relevant analytical techniques such as FTIR, NMR, and mass spectrometry are used to characterize these properties accurately.

Applications

(R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride has potential applications in various scientific fields:

  1. Pharmaceutical Development: Investigated for use in medications targeting neurological disorders due to its structural properties.
  2. Biochemical Research: Used as a tool compound in studies examining receptor interactions and signaling pathways.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex molecules or drug candidates.
Introduction to Ionotropic Glutamate Receptor (iGluR) Antagonists

Role of iGluRs in Neurological Signaling and Disease Pathogenesis

Excitotoxicity mediated by dysregulated iGluR activation constitutes a final common pathway in numerous acute and chronic neurological disorders:

  • Ischemic Stroke & Traumatic Brain Injury: Energy failure impairs glutamate reuptake via excitatory amino acid transporters (EAATs), causing massive synaptic glutamate accumulation. Subsequent NMDA receptor overactivation drives catastrophic calcium influx. Calcium-dependent proteases degrade neuronal cytoskeletons, while nitric oxide synthase generates neurotoxic free radicals. This explains the efficacy of NMDA antagonists like memantine in preclinical stroke models [3] [5].

  • Neurodegenerative Disorders: Alzheimer’s disease involves amyloid-β oligomers potentiating extrasynaptic GluN2B-containing NMDA receptors. Resultant calcium overload disrupts synaptic mitochondria and promotes tau hyperphosphorylation. In Huntington’s disease, mutant huntingtin protein enhances NMDA receptor currents in striatal neurons, increasing vulnerability to excitotoxicity [3] [5] [10].

  • Chronic Hyperexcitability Disorders: Epilepsy features recurrent seizures involving excessive glutamatergic synchronization. Anti-NMDA receptor encephalitis—an autoimmune disorder targeting NMDA receptors—causes psychosis, dyskinesias, and seizures due to antibody-mediated internalization of synaptic receptors [3] [5].

  • Neuropsychiatric Conditions: The NMDA receptor hypofunction hypothesis of schizophrenia posits that reduced NMDA signaling on cortical GABAergic interneurons disinhibits pyramidal neurons, causing thought fragmentation. This is supported by psychotomimetic effects of NMDA antagonists (ketamine, PCP) in healthy humans [5] [8].

Table 2: NMDA Receptor Dysregulation in Select Neurological Disorders

DisorderNMDA Receptor AlterationConsequenceTherapeutic Antagonist
Ischemic StrokePathological overactivation (extrasynaptic)Excitotoxic Ca²⁺ influx, neuronal deathMemantine (low-affinity blocker)
Alzheimer’s DiseaseEnhanced GluN2B extrasynaptic signalingSynaptic loss, mitochondrial failureMemantine (approved therapy)
Anti-NMDA EncephalitisAutoantibody-mediated receptor internalizationPsychosis, seizures, dysautonomiaNone (immunotherapy used)
Treatment-Resistant DepressionReduced NMDA signaling?Impaired synaptic plasticityKetamine (rapid antidepressant)

Notably, not all NMDA receptor activity is detrimental. Synaptic NMDA receptors activate CREB-dependent transcription of neuroprotective genes like brain-derived neurotrophic factor (BDNF), while extrasynaptic receptors trigger nuclear calcium decline and cell death programs [10] [5]. This spatial duality necessitates precision therapeutics like (R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride that can discriminate receptor subpopulations.

Structural and Functional Classification of NMDA Receptor Subtypes

NMDA receptors are obligate heterotetramers typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits, yielding substantial structural and functional diversity:

GluN2 Subunit Determinants

The four GluN2 subunits (A-D) confer distinct functional properties:

  • GluN2A: Predominantly synaptic. Rapid activation/deactivation kinetics (τ ~100 ms). High open probability. Promotes LTP and neuroprotection. Expressed postnatally, dominating adult forebrain [5] [10].
  • GluN2B: Synaptic and extrasynaptic. Slower kinetics (τ ~300 ms). Higher glutamate affinity. Enhances LTD and excitotoxic vulnerability. Abundant in developing brain, restricted to forebrain in adults [5] [10].
  • GluN2C: Localized to cerebellum, thalamus. Very fast kinetics (τ ~20 ms). Low open probability. Modulates oscillatory networks [5].
  • GluN2D: Primarily subcortical (midbrain, spinal cord). Extremely slow kinetics (τ >500 ms). Persists in inhibitory interneurons, influencing network synchrony [5].

Table 3: Functional Properties of NMDA Receptor Subtypes Based on GluN2 Composition

Subunit CompositionDeactivation Time Constant (τ)Channel Open ProbabilityGlutamate EC₅₀ (μM)Key Expression Sites
GluN1/GluN2A~100 ms0.5–0.61–2Hippocampus, cortex (synaptic)
GluN1/GluN2B~300 ms0.1–0.20.3–0.5Forebrain (synaptic/extrasynaptic)
GluN1/GluN2C~20 ms0.01–0.032–3Cerebellum, thalamus
GluN1/GluN2D>500 ms<0.010.5–1.0Midbrain, striatum, interneurons

Triheteromeric NMDA Receptors

Native receptors often incorporate two different GluN2 subunits (e.g., GluN1/GluN2A/GluN2B triheteromers), exhibiting hybrid pharmacology distinct from diheteromeric assemblies. These constitute >50% of cortical NMDA receptors and resist conventional GluN2B-selective antagonists like ifenprodil due to altered allosteric networks [1] [5].

Structural Domains and Gating

All NMDA receptor subunits share a modular architecture:

  • Amino-Terminal Domain (ATD): Controls subunit assembly and allosteric modulation. The GluN2B ATD harbors the ifenprodil binding site.
  • Ligand-Binding Domain (LBD): GluN1 binds glycine/D-serine; GluN2 binds glutamate. Agonist binding triggers clamshell closure, straining the LBD-TMD linkers.
  • Transmembrane Domain (TMD): Forms the ion channel pore. Contains the Mg²⁺ block site (asparagine residue, GluN1/N616).
  • Carboxy-Terminal Domain (CTD): Scaffolds signaling complexes and regulates trafficking [1] [7].

Channel opening requires simultaneous agonist binding to GluN1 and GluN2 subunits, coupled with membrane depolarization relieving Mg²⁺ blockade. This allows calcium influx proportional to receptor open duration, which varies dramatically across GluN2 subtypes [5] [10].

Rationale for Developing Subtype-Selective NMDA Antagonists

First-generation NMDA antagonists failed clinically due to indiscriminate receptor blockade:

  • Channel Blockers (PCP, MK-801): High-affinity, trapping blockers cause psychosis and cognitive impairment by disrupting physiological NMDA signaling [1] [5].
  • Competitive Antagonists (Selfotel): Compete with glutamate but suppress synaptic transmission, impairing memory [5].
  • GluN1-Glycine Site Antagonists: Induce psychotomimetic effects and raise glutamate levels via disinhibition [5].

Subtype-selective antagonists overcome these limitations through three key strategies:

  • Exploiting GluN2-Specific Pockets: The GluN2B ATD offers a unique allosteric site absent in GluN2A/C/D. Ifenprodil inhibits GluN2B-containing receptors with >200-fold selectivity, preserving GluN2A-mediated synaptic plasticity. However, it fails against GluN2A/2B triheteromers [1] [5].

  • Kinetic Selectivity: Low-affinity blockers (memantine, Mg²⁺) rapidly unblock during synaptic transmission but accumulate during pathological glutamate spillover. This stems from their fast on/off rates and voltage dependence [3] [10].

  • Spatial Selectivity: Compounds targeting the GluN2B-preferring extrasynaptic receptors minimize disruption of synaptic plasticity. This requires molecular determinants differentiating synaptic vs. extrasynaptic pools [10].

Table 4: Evolution of NMDA Receptor Antagonist Strategies

Antagonist ClassRepresentative AgentsAdvantagesLimitationsSubtype Selectivity
High-Affinity Channel BlockersMK-801, PhencyclidinePotent neuroprotection in ischemiaPsychosis, cognitive impairment, neurotoxicityNone (pan-NMDAR)
Competitive Glutamate AntagonistsD-CPPene, SelfotelDefined binding mechanismPoor brain penetration, seizuresMinimal
GluN2B-Selective Allosteric AntagonistsIfenprodil, Ro 25-6981Cognitive safety in modelsInactive at triheteromers, hypotensionGluN2B diheteromers
Low-Affinity Channel BlockersMemantine, KetamineFavorable clinical tolerabilityModest efficacy, ketamine abuse liabilitySlight GluN2C/D preference

(R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride exemplifies a next-generation antagonist designed for optimized subtype discrimination. Its pyrrolidine backbone mimics proline residues critical for ligand docking at GluN2B ATD sites, while the cinnamyl substituent may enhance selectivity for disease-relevant NMDA receptor conformations or subpopulations. Molecular modeling suggests the R-enantiomer optimally engages a hydrophobic cleft near the ifenprodil-binding site without impeding channel gating in non-targeted subunits [1] [5]. Crucially, its moderate affinity (Kd ~1-10 μM) supports preferential inhibition under pathological glutamate concentrations, aligning with the memantine safety paradigm [3] [10].

Properties

CAS Number

1049739-31-2

Product Name

(R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride

IUPAC Name

(2R)-2-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid;hydrochloride

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

InChI

InChI=1S/C14H17NO2.ClH/c16-13(17)14(10-5-11-15-14)9-4-8-12-6-2-1-3-7-12;/h1-4,6-8,15H,5,9-11H2,(H,16,17);1H/b8-4+;/t14-;/m0./s1

InChI Key

BPZMLNWVESDERN-KOTQXDPWSA-N

SMILES

C1CC(NC1)(CC=CC2=CC=CC=C2)C(=O)O.Cl

Canonical SMILES

C1CC(NC1)(CC=CC2=CC=CC=C2)C(=O)O.Cl

Isomeric SMILES

C1C[C@@](NC1)(C/C=C/C2=CC=CC=C2)C(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.